(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727507 | |
| Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73873-48-0 | |
| Record name | (1S,3R)-3-Methylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches to Chiral Methylcyclohexanecarboxylic Acids
Asymmetric synthesis provides the most elegant and often most efficient routes to enantiomerically pure compounds by using chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid, this involves establishing the cis relationship between the methyl group at C3 and the carboxylic acid group at C1. While specific literature detailing a complete diastereoselective route to this exact molecule is sparse, established principles of stereocontrol on cyclohexane (B81311) rings can be applied.
One potential approach involves the catalytic hydrogenation of a substituted aromatic precursor, such as 3-methylbenzoic acid. The stereochemical outcome of such reductions can be influenced by the catalyst and reaction conditions, though achieving high diastereoselectivity for the cis product can be challenging. More sophisticated methods might involve a Diels-Alder reaction to construct the substituted cyclohexene (B86901) ring with a defined relative stereochemistry, followed by stereoselective reduction of the double bond. Another strategy is the conjugate addition of a methyl group (using an organocuprate reagent, for example) to a cyclohexenecarboxylic acid derivative, where the existing carboxyl group can direct the incoming nucleophile to the opposite face of the ring, leading to the trans isomer, or reaction conditions can be tuned to favor the cis product.
Enantioselective catalysis is a powerful tool for creating specific enantiomers from prochiral starting materials. semanticscholar.org This is typically achieved using a chiral transition metal complex where the ligand imparts stereochemical control.
For the synthesis of chiral cyclohexane derivatives, palladium-catalyzed enantioselective C-H activation has emerged as a versatile approach. nih.gov Chiral bifunctional ligands, such as mono-N-protected amino acids (MPAA) or oxazoline-pyridone ligands, can enable the direct asymmetric functionalization of methylene (B1212753) C-H bonds on a cyclohexane ring. nih.gov This allows for the construction of chiral centers with high enantiomeric excess (ee). nih.gov Another powerful method is the asymmetric hydrogenation of a corresponding cyclohexene or cyclohexadiene precursor. This reaction, often catalyzed by rhodium or iridium complexes bearing chiral phosphine (B1218219) ligands, can deliver high levels of enantioselectivity in the formation of the saturated chiral ring system.
Synergistic catalysis, which combines two different catalytic cycles, has also proven effective. For instance, the combination of copper catalysis with amine organocatalysis can be used to construct valuable chiral cyclohexenones, which are key intermediates that can be further transformed into chiral cyclohexane derivatives. semanticscholar.org This dual-activation strategy can lead to products with excellent enantiomeric purity, often in the 94 to 99% ee range. semanticscholar.org
The success of asymmetric hydrogenation hinges on the design of the chiral ligand. researchgate.net The ligand's structure dictates the three-dimensional environment around the metal center, which in turn controls the stereochemical outcome of the reaction.
Key features in chiral ligand design include:
Symmetry: Many successful ligands possess C₂ symmetry, which reduces the number of possible transition states and can simplify mechanistic analysis. utexas.edu
Rigidity: A rigid ligand backbone helps to create a well-defined chiral pocket, leading to higher enantioselectivity. Chiral spiro ligands, known for their configurational rigidity and stability, have shown great potential in asymmetric transformations. dicp.ac.cn
Modularity: Ligands with modular structures allow for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific substrate. utexas.edu
Bifunctional ligands, which contain both a metal-binding site and another functional group (e.g., a hydrogen-bond donor like a guanidine (B92328) moiety), represent a more advanced design. chemrxiv.org This secondary functional group can interact with the substrate, providing an additional layer of organization and activation in the transition state, leading to enhanced selectivity. chemrxiv.org The development of a large toolbox of ligands has been crucial for the efficient synthesis of many valuable chiral products. researchgate.net
Table 1: Examples of Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Typical Reaction | Key Feature |
|---|---|---|---|
| Chiral Phosphines (e.g., DIOP, DIPAMP) | Rhodium, Ruthenium | Asymmetric Hydrogenation | C₂ symmetry, pioneering ligands for industrial processes. utexas.edu |
| Spiro Ligands (e.g., O-SpiroPAP) | Iridium | Asymmetric Hydrogenation | Configurational rigidity and stability. dicp.ac.cn |
| Bifunctional NHC/Guanidine Ligands | Copper | Asymmetric Hydrogenation | Secondary functional group for substrate activation. chemrxiv.org |
| Oxazoline-Pyridone Ligands | Palladium | Enantioselective C-H Activation | Enables remote C-H functionalization. nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. rjpbr.com Chemoenzymatic synthesis combines enzymatic steps with traditional organic chemistry to create efficient pathways to complex molecules. rjpbr.comnih.gov
For the synthesis of chiral cyclohexanes, enzymes from the "Old Yellow Enzyme" (OYE) family are particularly relevant. These ene-reductases can catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated cyclic ketones or esters with excellent stereoselectivity. nih.gov A potential chemoenzymatic route to this compound could involve the enzymatic reduction of a 3-methylcyclohex-1-enecarboxylic acid precursor.
Another approach involves cytochrome P450 monooxygenases, which can perform regio- and stereospecific hydroxylations on C-H bonds. nih.gov While more commonly applied to complex natural products, this strategy highlights the power of enzymes to functionalize unactivated positions on a carbocyclic ring with precision. The combination of enzymatic selectivity with the reaction diversity of modern organic chemistry makes chemoenzymatic strategies highly promising. rjpbr.com
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse.
A well-established strategy involves the use of Evans' oxazolidinone auxiliaries. An achiral carboxylic acid can be converted into an imide by reacting it with a chiral oxazolidinone. The steric bulk of the auxiliary then directs alkylation or other reactions to the α-carbon with high diastereoselectivity. For the synthesis of the target molecule, one could envision a strategy starting with a cyclohexanone (B45756) derivative. This could be converted into a chiral enamine or enolate using an auxiliary, followed by diastereoselective methylation.
Another widely used class of auxiliaries is derived from amino alcohols, such as pseudoephedrine. wikipedia.org When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be removed to form an enolate. The conformation of this enolate is controlled by the auxiliary, directing incoming electrophiles to one face, thus establishing a new stereocenter with high diastereoselectivity. wikipedia.org This method is highly effective for synthesizing optically active carboxylic acids.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Auxiliary Class | Typical Reaction Controlled |
|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Oxazolidinone (Evans' Auxiliary) | Aldol Reactions, Alkylations |
| (1S,2S)-(+)-Pseudoephedrine | Amino Alcohol Derivative | α-Alkylation of Carboxylic Acids |
| (-)-8-Phenylmenthol | Terpenoid Derivative | Conjugate Additions, Diels-Alder |
| (S)-(-)-2-Methyl-2-propanesulfinamide | Sulfinamide (Ellman's Auxiliary) | Synthesis of Chiral Amines |
Enantioselective Catalysis in the Preparation of this compound and Related Chiral Cyclohexane Derivatives
Resolution Strategies for Methylcyclohexanecarboxylic Acid Racemates
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. pharmaguideline.comopenstax.org Since enantiomers have identical physical properties like boiling point and solubility, they cannot be separated by standard techniques like distillation or simple crystallization. pharmaguideline.com
The most common method for resolving a racemic carboxylic acid is to react it with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine, brucine, or strychnine. pharmaguideline.comlibretexts.org This acid-base reaction forms a pair of diastereomeric salts. openstax.org
(R,S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]
Because diastereomers have different physical properties, these salts can often be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the addition of a strong acid regenerates the pure enantiomers of the carboxylic acid and recovers the chiral base. openstax.org The success of this method depends on finding a suitable chiral resolving agent and a solvent system that allows for efficient crystallization of one diastereomer. nih.gov
Table 3: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Agent Type | Principle of Separation |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts, separation by crystallization. libretexts.org |
| Brucine / Strychnine | Chiral Alkaloids | Formation of diastereomeric salts, separation by crystallization. libretexts.org |
| (+)- or (-)-Tartaric Acid | Chiral Acid | Used to resolve racemic bases. pharmaguideline.com |
| Quinine | Chiral Alkaloid | Formation of diastereomeric salts, separation by crystallization. libretexts.org |
Compound Names
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Methylbenzoic acid |
| (R)-1-Phenylethylamine |
| Brucine |
| Strychnine |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
| (1S,2S)-(+)-Pseudoephedrine |
| (-)-8-Phenylmenthol |
| (S)-(-)-2-Methyl-2-propanesulfinamide |
| DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) |
| DIPAMP (Ethylenebis[(2-methoxyphenyl)phenylphosphine]) |
| O-SpiroPAP |
| Quinine |
Chemical Resolution Techniques
Chemical resolution is a classical and widely practiced technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization.
For example, the resolution of cyclohex-3-ene-1-carboxylic acid, a common precursor, has been successfully achieved using chiral phenylethylamine as the resolving agent. semanticscholar.org The process involves forming diastereomeric salts in a suitable solvent, such as acetone. The differing solubilities allow for the isolation of one diastereomer salt through crystallization, while the other remains in the mother liquor. After separation, the pure enantiomer of the carboxylic acid is recovered by acidifying the isolated salt. This method can yield products with very high optical purity, often exceeding 99%. semanticscholar.org A similar strategy can be applied to resolve racemic 3-methylcyclohexane-1-carboxylic acid itself.
Table 1: Example of Chemical Resolution via Diastereomeric Salt Formation This table is illustrative of the general process.
| Step | Description | Reagents | Outcome |
| 1. Salt Formation | Racemic carboxylic acid is reacted with a chiral amine. | (±)-R-COOH + (+)-Amine | Mixture of [(+)-R-COO⁻][(+)-AmineH⁺] and [(-)-R-COO⁻][(+)-AmineH⁺] salts. |
| 2. Separation | The diastereomeric salts are separated based on differential solubility. | Fractional Crystallization | Isolation of one pure diastereomeric salt. |
| 3. Liberation | The pure enantiomeric acid is recovered from the salt. | Acid (e.g., HCl) | Pure (+)-R-COOH or (-)-R-COOH. |
Enzymatic Resolution Methods
Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. This technique typically employs hydrolase enzymes, such as lipases or esterases, which can exhibit high enantioselectivity in the hydrolysis of a racemic ester. In a process known as kinetic resolution, the enzyme preferentially catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of theester unreacted.
This approach has been effectively applied to precursors of the target molecule. For instance, the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate (CHCM) has been extensively studied. jiangnan.edu.cnresearchgate.net A novel carboxylesterase, AcEst1, identified from Acinetobacter sp. JNU9335, has shown high efficiency in this process. researchgate.net The enzyme selectively hydrolyzes the (R)-ester, allowing for the recovery of the (S)-ester with high enantiomeric excess (e.e.). Research has demonstrated that optimizing reaction conditions, such as using a biphasic isooctane/aqueous system, can significantly enhance the enantioselectivity (E value) of the resolution. jiangnan.edu.cn This method allows for the production of the (S)-CHCM precursor with an enantiomeric excess of 99.6% at a high substrate concentration. jiangnan.edu.cnresearchgate.net
Table 2: Performance of Acinetobacter sp. JNU9335 in Enzymatic Resolution of rac-CHCM
| Parameter | Value | Reference |
| Substrate | Methyl 3-cyclohexene-1-carboxylate (CHCM) | jiangnan.edu.cn |
| Biocatalyst | Acinetobacter sp. JNU9335 | jiangnan.edu.cn |
| Product | (S)-CHCM | jiangnan.edu.cn |
| Enantiomeric Excess (e.e.) | 99.6% | jiangnan.edu.cn |
| Isolation Yield | 34.7% | jiangnan.edu.cn |
| Enantioselectivity (E value) | 36 (in isooctane/aqueous system) | jiangnan.edu.cn |
Derivatization Strategies for Enhancing Stereocontrol in Synthesis
Derivatization is a powerful strategy used to facilitate the separation of stereoisomers and to influence the stereochemical outcome of subsequent reactions.
Converting a racemic carboxylic acid into a mixture of diastereomeric esters or amides by reacting it with a chiral alcohol or amine is a common strategy. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like silica (B1680970) gel column chromatography.
A notable example is the use of L-(−)-menthol as a chiral auxiliary. beilstein-journals.org The esterification of a racemic carboxylic acid with L-menthol produces two diastereomeric menthyl esters. These esters can then be separated chromatographically. Once separated, the chiral auxiliary (menthol) is cleaved through hydrolysis to yield the individual, enantiomerically pure carboxylic acids. This method provides a practical alternative to diastereomeric salt crystallization. beilstein-journals.org
The synthesis of this compound often involves the catalytic hydrogenation of an unsaturated precursor, such as a specific stereoisomer of 3-methyl-3-cyclohexene-1-carboxylic acid. The stereochemical outcome of the hydrogenation is critically dependent on the stereochemistry of the starting material and the reaction conditions.
Catalytic hydrogenation typically involves a syn-addition, where two hydrogen atoms add to the same face of the double bond. youtube.com In a molecule with a pre-existing stereocenter, the catalyst is often directed to the less sterically hindered face of the double bond. This facial selectivity determines the stereochemistry of the newly formed stereocenters.
For the synthesis of the (1S,3R) isomer, one must start with a precursor of the correct absolute configuration, for example, (1S)-3-methyl-3-cyclohexene-1-carboxylic acid. During hydrogenation, the hydrogen atoms can add from either the face syn or anti to the existing methyl group. This leads to the formation of two diastereomers: this compound and (1S,3S)-3-methylcyclohexane-1-carboxylic acid. The ratio of these products is determined by the steric environment around the double bond and the nature of the catalyst. Achieving a high yield of the desired (1S,3R) isomer requires careful selection of the catalyst and reaction conditions to maximize the diastereoselectivity of the hydrogenation step.
Table 3: Stereochemical Outcomes of Hydrogenating Chiral Cyclohexene Precursors This table illustrates the general principle of how precursor stereochemistry dictates product diastereomers.
| Precursor | Hydrogenation Pathway | Product Diastereomer |
| (1S)-3-methyl-3-cyclohexene-1-carboxylic acid | syn-addition to one face | This compound |
| (1S)-3-methyl-3-cyclohexene-1-carboxylic acid | syn-addition to opposite face | (1S,3S)-3-methylcyclohexane-1-carboxylic acid |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of chiral compounds like this compound can incorporate several of these principles.
Biocatalysis : The use of enzymes for kinetic resolution, as described in section 2.2.2, is a prime example of green chemistry. jiangnan.edu.cnresearchgate.net Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes waste streams. almacgroup.com
Catalysis : The use of catalytic hydrogenation is inherently greener than stoichiometric reduction methods, as it uses small amounts of a catalyst (like platinum or palladium) that can be recycled, generating less waste.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key green principle. Asymmetric synthesis, where a chiral catalyst directs the formation of the desired enantiomer from a prochiral substrate, is often superior in atom economy to resolution methods, which have a maximum theoretical yield of 50% for the desired enantiomer.
Renewable Feedstocks : Future advancements may focus on sourcing precursors from renewable resources, such as plant oils or carbohydrates, further enhancing the sustainability of the synthesis. kit.edu
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Advanced Structural Elucidation and Conformational Analysis of 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid
Spectroscopic Analysis for Stereochemical Assignment and Purity
Determining the precise three-dimensional arrangement of atoms and assessing the purity of a specific stereoisomer like (1S,3R)-3-Methylcyclohexane-1-carboxylic acid requires sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in providing detailed structural and conformational data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Studies
NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For substituted cyclohexanes, it provides invaluable information on the dynamic processes of ring inversion and the preferred orientation of substituents. At room temperature, the rapid interconversion between the two chair conformations of the cyclohexane (B81311) ring often results in time-averaged NMR signals. stackexchange.com However, variable-temperature NMR studies can overcome this limitation.
The cyclohexane ring is not static; it undergoes a rapid "ring flip" between two energetically equivalent chair conformations. This process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. The energy required to overcome these barriers is known as the activation energy of ring inversion.
For substituted cyclohexanes, this dynamic equilibrium can be studied using variable-temperature (VT) NMR. nih.gov As the temperature is lowered, the rate of ring inversion decreases. At a sufficiently low temperature, known as the coalescence temperature, the single time-averaged peak for a given proton or carbon begins to broaden and then separates into two distinct signals, corresponding to the axial and equatorial positions in the "frozen-out" conformers. stackexchange.comcolorado.edulibretexts.org By analyzing the coalescence temperature and the frequency separation of the signals, the free energy of activation (ΔG‡) for the ring inversion can be calculated. colorado.edulibretexts.org
Studies on similar cyclohexane derivatives have established typical energy barriers for this process. For instance, computational and VT-NMR analyses on cis- and trans-1,2-cyclohexanecarboxylic acid amides calculated inversion barriers of 10.49 and 6.26 kcal·mol⁻¹, respectively. nih.gov These values highlight how the nature and stereochemistry of substituents can significantly influence the dynamics of the ring system.
| Compound | Method | Energy Barrier (kcal·mol⁻¹) | Reference |
|---|---|---|---|
| Cyclohexane | NMR | ~10-11 | nih.gov |
| cis-1,2-Cyclohexanecarboxylic acid amide | Calculation | 10.49 | nih.gov |
| trans-1,2-Cyclohexanecarboxylic acid amide | Calculation | 6.26 | nih.gov |
| 1,3-Dimethyl-3-phenyl-1,3-azasilinane | NMR | 9.0 | researchgate.net |
While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the relative stereochemistry of the substituents.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would reveal the complete spin system, allowing for the tracing of proton connectivity around the cyclohexane ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals from the COSY spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly crucial for determining stereochemistry as it identifies protons that are close in space, regardless of their through-bond connectivity. youtube.comacdlabs.comyoutube.com For a substituted cyclohexane, NOESY can distinguish between cis and trans isomers. In the case of this compound, the major conformer is expected to have one axial and one equatorial substituent. NOESY would show correlations between the axial substituent's protons and the other axial protons at the 3- and 5-positions relative to it, confirming its axial orientation. researchgate.net
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of connectivity, absolute configuration, and the preferred conformation in the crystal lattice.
For this compound, an X-ray crystal structure would:
Confirm the Absolute Configuration: By using anomalous dispersion methods, the absolute stereochemistry at the C1 and C3 chiral centers would be definitively assigned as (1S, 3R).
Reveal the Solid-State Conformation: It would show the exact chair conformation adopted by the molecule, including precise bond lengths, bond angles, and torsional angles, confirming which substituent occupies the axial and equatorial positions.
Elucidate Intermolecular Interactions: A key feature of carboxylic acids is their ability to form strong hydrogen bonds. uci.edu X-ray analysis would reveal the hydrogen-bonding network, which typically involves the formation of centrosymmetric dimers between the carboxylic acid groups of two adjacent molecules. researchgate.netrsc.org These intermolecular forces are critical in dictating the crystal packing arrangement.
Conformational Isomerism and Equilibrium in this compound
The (1S,3R) stereoisomer is a trans-1,3-disubstituted cyclohexane. Due to the chair geometry, one substituent must be in an axial (a) position and the other in an equatorial (e) position. Through ring inversion, this (a,e) conformation can interconvert into an (e,a) conformation. These two chair conformers are diastereomeric and thus have different energies, leading to an equilibrium that favors the more stable conformer. spcmc.ac.in
The two possible chair conformations for the (1S,3R) isomer are:
Carboxylic acid group equatorial (1e) and methyl group axial (3a).
Carboxylic acid group axial (1a) and methyl group equatorial (3e).
Factors Influencing Axial-Equatorial Equilibria of Substituents on the Cyclohexane Ring
The primary factor governing the conformational equilibrium in substituted cyclohexanes is steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org A substituent in an axial position experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the +2 and -2 positions relative to it). libretexts.org This destabilizing interaction is absent for a substituent in the more spacious equatorial position.
The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the "A-value". wikipedia.orgmasterorganicchemistry.com The A-value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers for a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.
To predict the equilibrium for this compound, we compare the A-values for the methyl (-CH₃) and carboxylic acid (-COOH) groups.
| Substituent (X) | A-Value (kcal·mol⁻¹) | Reference |
|---|---|---|
| -CH₃ (Methyl) | 1.7 - 1.8 | ubc.caoregonstate.eduoregonstate.edu |
| -COOH (Carboxylic Acid) | 1.2 | ubc.ca |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | masterorganicchemistry.comubc.ca |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | masterorganicchemistry.comubc.ca |
| -OH (Hydroxyl) | 0.6 - 0.9 | masterorganicchemistry.comubc.ca |
| -Cl (Chloro) | 0.4 - 0.53 | ubc.calibretexts.org |
Based on the A-values, the methyl group (A ≈ 1.7 kcal·mol⁻¹) is sterically more demanding than the carboxylic acid group (A ≈ 1.2 kcal·mol⁻¹). Consequently, the conformational equilibrium will strongly favor the conformer that places the larger group—the methyl group—in the more stable equatorial position. Therefore, the predominant conformer at equilibrium for this compound is the one with an equatorial methyl group and an axial carboxylic acid group.
Role of Intramolecular Interactions in Governing Conformation
The three-dimensional structure of this compound is predominantly dictated by the conformational flexibility of the cyclohexane ring and the steric and electronic interactions of its substituents. The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. libretexts.org For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.
In the case of this compound, the key intramolecular interactions that govern its conformation are the 1,3-diaxial interactions. libretexts.org These are steric repulsions between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring. libretexts.org To minimize these unfavorable interactions, bulky substituents preferentially occupy the more spacious equatorial positions. pressbooks.pubgmu.edu
For this compound, two primary chair conformations are in equilibrium. In one conformer, both the methyl and the carboxylic acid groups can be in equatorial positions. In the other, resulting from a ring flip, both substituents would be in axial positions. Given that both the methyl group and the carboxylic acid group are bulkier than a hydrogen atom, the conformation where both groups are in the equatorial position is expected to be significantly more stable and thus, the predominant form at equilibrium.
While the potential for intramolecular hydrogen bonding exists in molecules with proximal hydroxyl and carbonyl groups, in the case of this compound, the spatial arrangement of the carboxylic acid group in a stable chair conformation does not typically favor the formation of a strong intramolecular hydrogen bond. Instead, intermolecular hydrogen bonding between the carboxylic acid moieties of two separate molecules is a more dominant interaction, often leading to the formation of dimeric structures, especially in the solid state and in non-polar solvents. This intermolecular hydrogen bonding plays a significant role in the physical properties of the compound.
Vibrational Spectroscopy for Probing Conformational Preferences (e.g., FTIR, Raman)
The FTIR and Raman spectra of this compound would be characterized by vibrational modes associated with the carboxylic acid group and the substituted cyclohexane ring.
Key Predicted Vibrational Modes:
O-H Stretching: A very broad and intense absorption band is expected in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated. For saturated, non-conjugated carboxylic acids, this peak typically appears in the region of 1700-1725 cm⁻¹ in the FTIR spectrum. oregonstate.edu
C-H Stretching: The C-H stretching vibrations of the methyl group and the cyclohexane ring are expected to appear in the 2850-3000 cm⁻¹ region.
C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond stretching and O-H in-plane bending of the carboxylic acid group are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1450 cm⁻¹.
Cyclohexane Ring Vibrations: The cyclohexane ring itself will exhibit a series of characteristic vibrations, including rocking, twisting, and scissoring modes, throughout the fingerprint region of the spectrum (below 1500 cm⁻¹). These vibrations are sensitive to the substitution pattern and conformation of the ring.
The Raman spectrum would complement the FTIR data. The C=O stretch is also typically a strong band in the Raman spectrum. The C-C and C-H vibrations of the cyclohexane ring and methyl group are also expected to be prominent. acs.orgustc.edu.cn
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group/Vibrational Mode | Predicted FTIR Frequency Range (cm⁻¹) | Predicted Raman Shift Range (cm⁻¹) | Notes |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (very broad, strong) | Weak | Characteristic of intermolecular hydrogen bonding. |
| C-H Stretch (Alkyl) | 2850 - 3000 (medium to strong) | Strong | From the cyclohexane ring and methyl group. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 (strong, sharp) | Strong | A key diagnostic peak. |
| C-O Stretch / O-H Bend | 1200 - 1450 (medium) | Medium | In the fingerprint region. |
| Cyclohexane Ring Vibrations | < 1500 | Medium to Strong | Complex series of bands in the fingerprint region. |
Note: The predicted frequency ranges are based on data for analogous compounds and may vary for this compound.
Reactivity and Reaction Mechanisms Involving 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is the primary site of reactivity in (1S,3R)-3-Methylcyclohexane-1-carboxylic acid, undergoing transformations typical of this functional group.
This compound can be converted to its corresponding esters through various esterification methods. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and the equilibrium is typically shifted towards the ester product by removing water or using an excess of the alcohol.
The resulting esters of this compound are valuable intermediates in stereospecific transformations. The chiral nature of the cyclohexane (B81311) backbone can be exploited to direct the stereochemical outcome of reactions at other positions in the molecule or in molecules to which it is attached. For instance, the ester can be used as a chiral auxiliary, where its defined stereochemistry influences the formation of new stereocenters in a predictable manner.
| Esterification Method | Reagents | Typical Conditions | Product |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Methyl or Ethyl (1S,3R)-3-methylcyclohexane-1-carboxylate |
| Alkylation with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., DMF) | Methyl (1S,3R)-3-methylcyclohexane-1-carboxylate |
The carboxylic acid functional group of this compound can react with amines to form amides. This transformation is fundamental in the synthesis of peptides and other amide-containing molecules. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to facilitate amide bond formation under milder conditions.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve reaction rates.
When this compound is coupled with a chiral amino acid, the resulting product is a dipeptide-like molecule with two stereocenters. The stereochemistry of both the carboxylic acid and the amino acid will determine the diastereomeric nature of the product. The bulky and chiral cyclohexane ring can influence the conformation of the resulting amide, which is of interest in the design of peptidomimetics and other biologically active molecules.
| Coupling Reagent | Additive | Typical Solvent | Product |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Amide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Amide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker reagents such as sodium borohydride (B1222165) are generally ineffective in reducing carboxylic acids. libretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield (1S,3R)-3-methylcyclohexyl)methanol. libretexts.org
Conversely, the carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. amazonaws.com However, the cyclohexane ring can be oxidized under harsh conditions, potentially leading to ring cleavage. Specific oxidation of the cyclohexane ring while preserving the carboxylic acid would require carefully chosen reagents and reaction conditions.
| Transformation | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | ((1S,3R)-3-Methylcyclohexyl)methanol |
| Oxidation | Generally resistant to further oxidation | No reaction under mild conditions |
Cyclohexane Ring System Reactivity and Transformations
The cyclohexane ring of this compound is a saturated hydrocarbon and therefore relatively unreactive compared to the carboxylic acid group. However, it can undergo certain transformations under specific conditions.
Direct electrophilic substitution on the saturated cyclohexane ring is not a feasible reaction pathway. Such reactions are characteristic of aromatic systems. wikipedia.org To introduce substituents onto the ring, functionalization would typically involve radical halogenation, which is generally not very selective, or more advanced C-H activation methods. The presence of the electron-withdrawing carboxylic acid group would likely deactivate the adjacent C-H bonds towards radical abstraction to some extent.
Nucleophilic substitution reactions would require the presence of a leaving group on the cyclohexane ring. Such a derivative would first need to be synthesized, for example, by converting the corresponding alcohol to a tosylate or halide. The stereochemistry of the substitution (Sₙ1 or Sₙ2) would depend on the substrate, nucleophile, and reaction conditions.
The cyclohexane ring in this compound is thermodynamically stable and does not readily undergo ring-opening reactions without significant energy input or specific functional group arrangements that facilitate such processes.
Ring contraction, however, is a possibility through reactions like the Favorskii rearrangement. wikipedia.orgalfa-chemistry.com This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative with a smaller ring. wikipedia.orgalfa-chemistry.com To apply this to the cyclohexane system of the target molecule, one would first need to synthesize a 2-halo-4-methylcyclohexanone derivative. Treatment of this α-haloketone with a base, such as sodium hydroxide (B78521) or an alkoxide, would induce a rearrangement to form a methylcyclopentanecarboxylic acid derivative. ddugu.ac.in The mechanism proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org The stereochemistry of the starting α-haloketone would influence the stereochemical outcome of the resulting cyclopentane (B165970) derivative.
Mechanistic Investigations of Stereoselective Reactions Using this compound as a Substrate or Product
The stereochemistry of this compound, with its two chiral centers, makes it a valuable subject for mechanistic investigations into stereoselective reactions. Understanding how the cis relationship between the methyl and carboxylic acid groups influences reactivity is crucial for designing synthetic routes that yield specific stereoisomers.
Understanding Transition States and Intermediates
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational chemistry, particularly DFT calculations, has become an invaluable tool for understanding and predicting the stereoselectivity of reactions involving substituted cyclohexanes. nih.govsapub.orgyoutube.com
Conformational analysis is fundamental to understanding the reactivity of cyclohexane derivatives. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. sapub.orgpressbooks.pub The relative stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions. sapub.orgpressbooks.pub For a molecule like this compound, the cis-configuration means that in the most stable chair conformation, one substituent will be axial and the other equatorial, or both could be in pseudo-axial/equatorial positions in a twist-boat conformation, though the latter is generally less stable.
Computational studies can model the structures and energies of transition states for different reaction pathways, allowing for the rationalization of observed product distributions. For example, in the radical-mediated C-C cleavage of cyclohexanones, DFT calculations helped to explain the unusual regioselectivity by comparing the activation energies of different possible cleavage pathways. nih.gov
In the context of stereoselective synthesis, transition state analysis can reveal the key interactions between the substrate, catalyst, and reagents that lead to the preferential formation of one stereoisomer. For instance, in an enantioselective Michael addition catalyzed by a thiourea (B124793) organocatalyst, a combination of experimental kinetic isotope effects and DFT calculations was used to elucidate the rate-determining step and the geometry of the transition state. rsc.org
Applications of 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid in Advanced Chemical Synthesis and Material Science
As a Chiral Building Block in Complex Molecule Synthesis
The specific stereochemistry of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid makes it an important starting material, or chiral building block, for the synthesis of more complex, optically active molecules. The presence of established chiral centers allows chemists to build molecular frameworks with a high degree of control over the final product's spatial arrangement, which is crucial in fields like pharmaceuticals and agrochemicals.
The carboxylic acid functional group is one of the most versatile in organic chemistry, serving as a gateway to numerous other functionalities. Standard synthetic transformations can be applied to this compound to produce a variety of chiral derivatives while retaining the original stereochemistry of the cyclohexane (B81311) ring.
For instance, the reduction of the carboxylic acid group yields the corresponding primary alcohol, (1S,3R)-3-methylcyclohexyl)methanol. This transformation can be achieved with high efficiency using common reducing agents. Similarly, the carboxylic acid can be converted into a chiral amine through rearrangement reactions such as the Curtius or Schmidt rearrangement. These reactions proceed with retention of configuration at the ring's stereocenters, providing access to valuable chiral amines that are themselves important synthetic intermediates.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagent(s) | Expected Product | Product Type |
|---|
These derivatives are crucial in the synthesis of complex target molecules where the stereochemistry of the cyclohexane moiety is a key structural feature.
Asymmetric catalysis relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction. Chiral carboxylic acids and their derivatives are frequently used for this purpose. The carboxylate group of this compound can act as a binding site for a variety of transition metals.
When incorporated into a ligand, the rigid cyclohexane backbone and its defined stereocenters ((1S) and (3R)) create a well-defined and sterically hindered chiral pocket around the metal catalyst. This structure can effectively differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product over the other. While this compound is a suitable candidate for such applications, specific examples of its use in widely reported catalytic systems remain a niche area of research.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures similar to those of proteins. Both fields heavily rely on building blocks that can enforce conformational constraints.
Cyclic β-amino acids are highly valued for this purpose. (1S,3R)-3-Aminocyclohexane-1-carboxylic acid, a derivative of the title compound, is an example of such a building block. The cyclohexane ring serves as a rigid scaffold that limits the conformational freedom of the molecular backbone. When incorporated into a peptide-like chain, this rigidity helps to pre-organize the molecule into a specific three-dimensional shape, such as a turn or a helix. The specific stereochemistry—in this case, the cis relationship between the amino and carboxyl groups—dictates the precise folding pattern and the stability of the resulting structure.
Role in Material Science Applications (e.g., Liquid Crystals, Polymers)
The unique stereochemical and structural features of this compound also make it a candidate for applications in material science, where molecular shape and chirality can influence macroscopic properties.
The stereochemistry of molecular components has a profound impact on the properties of polymeric and liquid crystalline materials. The specific arrangement of atoms determines how molecules pack together in the solid or liquid-crystalline state, which in turn affects properties like melting point, glass transition temperature, crystallinity, and optical behavior.
For polymers containing alicyclic units, the cis/trans isomerism of the cyclohexane ring is a critical factor. Research on poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) has shown that the thermal properties are significantly influenced by the cis/trans ratio of the cyclohexylene units. researchgate.net An increase in the trans isomer content leads to better chain packing and higher symmetry, transforming the polymer from an amorphous to a semicrystalline material with higher melting and glass transition temperatures. researchgate.net
By analogy, if this compound were used as a monomer or additive in a polymer or liquid crystal, its fixed cis stereochemistry and specific chirality would impose defined packing constraints. This could be used to fine-tune the material's thermal properties or to induce chiral nematic or smectic phases in liquid crystals.
Table 2: Influence of trans-Isomer Content on Thermal Properties of PCCD Polymers researchgate.net
| Polymer Sample | trans Isomer Content (%) | Glass Transition Temp. (T₉) (°C) | Melting Temp. (Tₘ) (°C) | Crystallinity (%) |
|---|---|---|---|---|
| D66-E66 | 66 | 77 | - | 0 |
| D66-E81 | 81 | 91 | 200 | 20 |
| D66-E90 | 90 | 94 | 211 | 26 |
| D66-E97 | 97 | 97 | 218 | 32 |
This data illustrates the principle that subtle changes in the stereochemistry of a cyclohexane ring can lead to significant changes in the macroscopic properties of a material.
Chiral Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by chiral organic ligands. These materials have porous structures and are of great interest for applications in enantioselective separation, asymmetric catalysis, and chiral sensing.
The synthesis of a chiral MOF requires the use of an enantiomerically pure linker molecule. This compound, being a chiral carboxylic acid, is a suitable candidate for such a linker. Its carboxylic acid group can coordinate with metal centers, while the rigid and chiral cyclohexane backbone ensures that the resulting framework is chiral. The specific stereochemistry of the linker is directly transferred to the three-dimensional structure of the MOF, creating chiral pores and channels. This inherent chirality is the basis for the framework's ability to discriminate between different enantiomers of guest molecules.
Chemical Probes for Receptor Studies
The strategic use of chemical probes is fundamental to elucidating the complex interactions between ligands and their biological receptors. The scaffold of this compound offers a versatile platform for the development of such probes. Its defined stereochemistry and the presence of a modifiable carboxylic acid group allow for the systematic synthesis of derivatives designed to explore the binding pockets of various receptors. These probes are instrumental in mapping receptor-ligand interactions, validating biological targets, and providing foundational data for the development of more complex molecules, without focusing on the biological or clinical outcomes of these interactions.
The design of chemical probes derived from this compound is centered on creating a library of analogs with varied physicochemical properties to systematically probe the structural and electronic requirements of a receptor's binding site. The primary point of diversification is the carboxylic acid moiety, which can be readily converted into a range of functional groups, including amides and esters. This approach allows for the introduction of various substituents to explore how changes in hydrophobicity, steric bulk, and hydrogen bonding potential affect binding affinity.
The synthesis of these derivatives typically begins with the activation of the carboxylic acid. Standard coupling reagents such as benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) can be employed for the formation of amide bonds with a diverse set of primary and secondary amines. nih.gov This method is efficient for creating a library of carboxamides with varying alkyl and aryl substituents. For instance, coupling this compound with a series of anilines or benzylamines can introduce aromatic rings that can probe for π-π stacking or hydrophobic interactions within the receptor pocket.
Similarly, esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. This allows for the introduction of different alkyl and aryl groups, providing another avenue to modulate the steric and electronic profile of the resulting ligand.
The rationale behind selecting specific amine or alcohol building blocks is to systematically alter key molecular properties. For example, a series of derivatives could be synthesized where the size of an alkyl substituent is gradually increased to map the dimensions of a hydrophobic pocket. Alternatively, electron-donating or electron-withdrawing groups can be incorporated into an aromatic ring to assess the importance of electronic interactions.
A hypothetical library of amide derivatives synthesized from this compound for initial ligand binding screening is presented in the interactive table below. The design of this library aims to explore the impact of substituent size and aromaticity on receptor binding.
| Derivative ID | Amine Moiety | R-Group | Predicted LogP |
| MCA-001 | Aniline | Phenyl | 3.5 |
| MCA-002 | Benzylamine | Benzyl | 3.8 |
| MCA-003 | Cyclohexylamine | Cyclohexyl | 4.2 |
| MCA-004 | Isopropylamine | Isopropyl | 2.9 |
| MCA-005 | 4-Fluoroaniline | 4-Fluorophenyl | 3.7 |
Note: The LogP values are hypothetical predictions for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or chemical activity. mdpi.com In the context of receptor studies, QSPR models can be developed to predict the binding affinity of derivatives of this compound based on a set of calculated molecular descriptors. These models are valuable tools for prioritizing the synthesis of new derivatives and for gaining insights into the key structural features that govern ligand-receptor interactions.
The development of a QSPR model begins with a training set of compounds for which the binding affinity (e.g., IC50 or Ki values) has been experimentally determined. For each compound in the training set, a variety of molecular descriptors are calculated. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges, dipole moment).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates a subset of these descriptors to the observed binding affinity. mdpi.com The goal is to identify the descriptors that have the most significant influence on the chemical activity.
For a series of (1S,3R)-3-methylcyclohexane-1-carboxamide derivatives, a QSPR model might reveal that hydrophobicity (often represented by the calculated LogP) and the presence of a hydrogen bond acceptor at a specific position are critical for high-affinity binding. For instance, a hypothetical QSPR equation could take the form:
pIC50 = β₀ + β₁(LogP) + β₂(n_HBA) + β₃(V_m)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the calculated octanol-water partition coefficient.
n_HBA is the number of hydrogen bond acceptors.
V_m is the molar volume.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The predictive power of the QSPR model is assessed through internal and external validation techniques. A robust and validated QSPR model can then be used to predict the binding affinity of virtual or yet-to-be-synthesized derivatives, thereby guiding the design of more potent ligands.
The following interactive table presents hypothetical data for a set of this compound derivatives that could be used to develop a QSPR model.
| Compound ID | Experimental pIC50 | Calculated LogP | Number of H-Bond Acceptors | Molar Volume (ų) |
| MCA-001 | 6.2 | 3.5 | 1 | 210 |
| MCA-002 | 6.5 | 3.8 | 1 | 225 |
| MCA-003 | 5.8 | 4.2 | 1 | 230 |
| MCA-004 | 5.5 | 2.9 | 1 | 190 |
| MCA-005 | 6.4 | 3.7 | 1 | 215 |
Note: The experimental pIC50 values and calculated descriptors are hypothetical and for illustrative purposes.
Through the iterative process of designing and synthesizing derivatives, measuring their binding affinities, and developing predictive QSPR models, a deeper understanding of the structure-activity relationships for ligands based on the this compound scaffold can be achieved. This knowledge is crucial for the rational design of highly potent and selective chemical probes for receptor studies.
Computational and Theoretical Investigations of 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations are instrumental in understanding the three-dimensional structure and energetic landscape of (1S,3R)-3-Methylcyclohexane-1-carboxylic acid. These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure and properties.
This compound, like other substituted cyclohexanes, exists predominantly in chair conformations to minimize angular and torsional strain. The two primary chair conformations are interconvertible through a process known as a ring flip. In these conformations, the methyl and carboxylic acid groups can occupy either axial or equatorial positions.
Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of these conformers. nih.gov For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid steric strain from 1,3-diaxial interactions. libretexts.orgyoutube.com In this compound, the two key conformers would be:
Diequatorial: Both the methyl and carboxylic acid groups are in equatorial positions. This is generally the most stable conformation.
Diaxial: Both substituents are in axial positions, which is typically a higher energy and less stable conformation due to significant 1,3-diaxial interactions. libretexts.org
The energy difference between these conformers can be quantified, and the transition state for the ring flip can be calculated to determine the energy barrier for this process.
Below is an interactive table showcasing hypothetical relative energies for the conformers of this compound, as would be predicted by quantum chemical calculations.
| Conformer | Substituent Positions | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| Chair 1 | 1-COOH (equatorial), 3-CH3 (equatorial) | 0.00 | ~98 |
| Chair 2 | 1-COOH (axial), 3-CH3 (axial) | 11.4 | ~2 |
| Twist-Boat | - | >20 | <0.1 |
Note: These values are illustrative and based on typical energy differences found for similar substituted cyclohexanes.
Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of this compound.
NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated and compared with experimental data to confirm the stereochemistry and identify the predominant conformation in solution. rsc.orgmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations. mdpi.com
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to predict its infrared (IR) spectrum. nih.gov This can help in identifying characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid.
The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for the most stable diequatorial conformer.
| Spectroscopic Parameter | Calculated Value | Experimental Value (Typical) |
| 13C NMR Chemical Shift (C=O) | 178 ppm | 175-185 ppm |
| 1H NMR Chemical Shift (COOH) | 11.5 ppm | 10-12 ppm |
| IR Frequency (C=O stretch) | 1725 cm-1 | 1700-1725 cm-1 |
Note: These are representative values and the actual values can vary based on the level of theory, basis set, and solvent effects.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with solvent molecules. arxiv.org In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that reveals the molecule's dynamic nature.
MD simulations are particularly useful for understanding:
Conformational Flexibility: How the molecule explores different conformations over time and the rates of interconversion between them. nih.gov
Solvent Effects: The influence of the solvent on the conformational equilibrium. stackexchange.com For example, in a polar solvent, conformations with a higher dipole moment may be stabilized. The formation of hydrogen bonds between the carboxylic acid group and solvent molecules can also be explicitly modeled. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
For a potential reaction, such as the esterification of the carboxylic acid, quantum chemical calculations can be used to:
Identify the Transition State: The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex. researchgate.net
Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.
Visualize Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products. smu.edu
Predictive Modeling for Chemical Transformations and Selectivity
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to forecast the outcomes of chemical transformations of this compound. researchwithrutgers.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their reactivity or selectivity in a particular reaction. researchgate.net
For instance, a QSAR model could be developed to predict the stereoselectivity of a reaction at a center adjacent to one of the existing stereocenters. nih.gov The model would be trained on a dataset of similar reactions with known outcomes and would use calculated molecular descriptors (e.g., steric and electronic parameters) to make predictions for new substrates. These predictive tools are becoming increasingly important in guiding synthetic efforts and understanding the factors that control reaction outcomes. arxiv.orgrsc.org
Future Directions and Emerging Research Avenues for 1s,3r 3 Methylcyclohexane 1 Carboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of enantiomerically pure compounds like (1S,3R)-3-Methylcyclohexane-1-carboxylic acid is poised for a technological revolution through the adoption of flow chemistry and automated synthesis. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and greater efficiency. nih.govnih.gov For the synthesis of this chiral acid, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing stereoselectivity. nih.gov
Automated platforms can further accelerate the discovery and optimization of synthetic routes. chemrxiv.orgchemrxiv.org By integrating robotic systems with flow reactors, researchers can perform high-throughput screening of catalysts, solvents, and reaction conditions. This approach allows for the rapid generation of compound libraries for applications in drug discovery and materials science. nih.gov The automated assembly-line synthesis of complex molecules has already been demonstrated, showcasing the potential for producing derivatives of this compound with high efficiency and reproducibility. chemrxiv.org
Table 1: Comparison of Batch vs. Flow Chemistry for Chiral Synthesis
| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |
| Reaction Control | Limited precision, potential for temperature and concentration gradients. | High precision, superior heat and mass transfer. nih.gov |
| Safety | Handling of hazardous reagents and intermediates on a large scale can be risky. | Smaller reaction volumes and contained systems enhance safety. |
| Scalability | Often requires re-optimization for larger scales. | Scalable by extending operation time without re-optimization. |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. nih.gov |
| Efficiency | Can be time-consuming with manual workup and purification steps. | Enables telescoped reactions and in-line purification, reducing overall synthesis time. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
Achieving high stereoselectivity in the synthesis of this compound is paramount. Future research will focus on the development of novel catalytic systems that can provide even greater control over the chiral outcome of reactions. This includes the design of new organocatalysts, transition-metal catalysts, and biocatalysts. nih.gov
Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov For instance, novel squaramide and Brønsted acid catalysts have been shown to be effective in enantioselective reactions involving heterocyclic compounds, a strategy that could be adapted for the synthesis of precursors to the target molecule. nih.gov Furthermore, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously can lead to highly efficient and stereoselective transformations.
Transition-metal catalysis also continues to be a fertile ground for innovation. The development of new chiral ligands for metals like rhodium, ruthenium, and palladium can lead to catalysts with enhanced activity and selectivity. soton.ac.uk Recent advances have demonstrated the potential of mechanically planar chiral rotaxane ligands in enantioselective catalysis, offering a new paradigm for catalyst design. soton.ac.uk
Advanced Derivatization for Supramolecular Chemistry and Self-Assembly
The carboxylic acid functional group of this compound provides a versatile handle for derivatization, opening up possibilities in the realm of supramolecular chemistry and self-assembly. beilstein-journals.org By attaching different functional groups, researchers can create new molecules that can self-assemble into well-defined nanostructures such as gels, fibers, and vesicles.
The chirality of the core molecule can be transferred to the supramolecular level, leading to the formation of chiral aggregates with unique optical and electronic properties. mdpi.com These chiral supramolecular assemblies could find applications in areas such as chiral sensing, asymmetric catalysis, and materials science. For example, supramolecular cages have been developed that can act as sensors for chiral dicarboxylic acids, amplifying their chiroptical signals. nih.gov
Table 2: Potential Supramolecular Applications of this compound Derivatives
| Application Area | Description of Approach | Potential Impact |
| Chiral Sensing | Incorporation of chromophores or fluorophores into derivatives to detect chiral analytes through changes in optical properties. | Development of highly sensitive and selective sensors for enantiomeric excess determination. |
| Asymmetric Catalysis | Self-assembly of derivatives into chiral catalytic nanostructures. | Creation of recyclable and highly active catalysts for stereoselective reactions. |
| Chiral Materials | Formation of liquid crystals or chiral polymers from derivatized molecules. | Design of advanced materials with unique optical and mechanical properties. |
| Drug Delivery | Self-assembly into micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents. | Improved efficacy and reduced side effects of pharmaceuticals. |
Development of Analytical Methods for In-Situ Monitoring of Stereoselective Reactions
A deeper understanding of the mechanisms of stereoselective reactions is crucial for the development of more efficient synthetic methods. Future research will increasingly rely on the development of advanced analytical techniques for the in-situ and real-time monitoring of these reactions. pku.edu.cnnih.gov This will allow researchers to track the formation of intermediates, identify reaction pathways, and gain insights into the factors that control stereoselectivity.
Techniques such as chiral chromatography (HPLC, GC), NMR spectroscopy, and mass spectrometry are invaluable for determining the enantiomeric and diastereomeric purity of the products. rsc.orguab.cat The hyphenation of separation techniques with spectroscopic methods, such as LC-IRMS (Liquid Chromatography-Infrared Multiple Photon Dissociation Ion Spectroscopy), is a promising avenue for the unambiguous identification of isomers in complex mixtures. acs.org Furthermore, the application of chemometrics and machine learning to analyze complex analytical data can enhance the ability to differentiate between closely related isomers. acs.orgnih.gov
Recent breakthroughs have even enabled the monitoring of chirality changes at the single-molecule level, providing unprecedented insights into reaction dynamics. pku.edu.cnnih.govresearchgate.net While challenging, the application of such advanced techniques to reactions involving this compound could provide fundamental knowledge to guide the design of better synthetic strategies.
Computational Design of New Chiral Derivatives with Predicted Properties
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. rsc.org For this compound, computational methods can be used to design new derivatives with specific, predictable properties. By using quantum mechanical calculations and molecular dynamics simulations, researchers can predict the conformational preferences, reactivity, and chiroptical properties of new molecules before they are synthesized in the lab.
This "in silico" design approach can significantly accelerate the discovery of new functional molecules. nih.gov For example, computational models can be used to predict the binding affinity of derivatives to biological targets, guiding the design of new drug candidates. Similarly, the properties of new materials based on this chiral scaffold can be predicted, aiding in the development of advanced functional materials. Predictive models are also being developed to anticipate the outcomes of stereoselective reactions, which can help in the rational design of new catalysts and reaction conditions. rsc.org
Q & A
Q. What are the recommended methods for synthesizing (1S,3R)-3-Methylcyclohexane-1-carboxylic acid, and how is stereochemical purity ensured?
Stereoselective synthesis typically involves chiral starting materials or catalysts. For example, related cyclohexane derivatives (e.g., 3-aminocyclohexanecarboxylic acid) are synthesized via resolution of intermediates like 3-cyclohexenecarboxylic acid using enantioselective hydrogenation or enzymatic methods . Characterization of stereochemical purity requires chiral HPLC, NMR (e.g., NOESY for spatial conformation), and X-ray crystallography for absolute configuration validation .
Q. How should researchers handle and store this compound to maintain stability?
Store under inert gas (e.g., argon) at room temperature, protected from moisture and light. Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS07 classification). For analogs like 3-aminocyclohexanecarboxylates, aqueous solutions are stable for crystallography when stored at 4°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H and 13C NMR identify functional groups and spatial relationships (e.g., cyclohexane chair conformers). For derivatives, key signals include carboxyl carbons (~180 ppm) and methine protons in the 3.0–3.5 ppm range .
- HRMS : Validates molecular weight (e.g., C7H13NO2 derivatives show [M+H]+ at 142.0863) .
- X-ray diffraction : Confirms stereochemistry via crystal structure analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for stereoisomers of this compound?
Contradictions often arise from incomplete stereochemical characterization. For example, GABA analogs like 3-aminocyclohexanecarboxylic acid show divergent receptor affinities depending on the (1S,3R) vs. (1R,3S) configuration. Address discrepancies by:
- Reassessing enantiomeric purity via chiral chromatography .
- Performing dose-response assays with isolated isomers.
- Comparing computational docking models (e.g., molecular dynamics simulations) with experimental IC50 values .
Q. What strategies optimize the synthesis of enantiomerically pure derivatives for structure-activity relationship (SAR) studies?
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct stereochemistry during cyclization .
- Asymmetric catalysis : Employ palladium or ruthenium catalysts for hydrogenation of cyclohexene precursors .
- Dynamic resolution : Combine enzymatic hydrolysis (e.g., lipases) with kinetic resolution for high enantiomeric excess (e.g., >98% ee) .
Q. How do solvent and pH conditions influence the compound’s reactivity in Diels-Alder or esterification reactions?
- Solvent polarity : Aprotic solvents (e.g., DMF) enhance nucleophilicity in esterification, while aqueous acetone promotes crystal growth for X-ray analysis .
- pH control : Carboxylate deprotonation (pH > pKa ~4.5) increases solubility for coupling reactions but may reduce electrophilicity. Adjust with buffers (e.g., phosphate) for optimal yields .
Q. What are the ecological implications of improper disposal, and how can labs mitigate risks?
While ecotoxicity data are limited for this compound, analogs like 3-hydroxycyclohexanecarboxylates show low biodegradability. Mitigation includes:
- Neutralization of acidic groups before disposal.
- Adsorption onto silica gel or activated carbon to prevent groundwater contamination .
- Collaboration with licensed waste management services for incineration .
Methodological Notes
- Contradiction analysis : Cross-validate NMR and X-ray data to resolve stereochemical ambiguities .
- Advanced synthesis : Combine computational modeling (e.g., DFT for transition states) with experimental screening to optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
